(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
Overview
Description
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is a chalcone derivative known for its nonlinear optical properties. This compound is characterized by its conjugated double bonds and methoxyphenyl groups, which contribute to its unique chemical and physical properties.
Scientific Research Applications
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one has several scientific research applications:
Nonlinear Optics: Due to its high second harmonic generation efficiency, it is used in the development of nonlinear optical materials.
Medicinal Chemistry: The compound exhibits potential biological activities, including antibacterial and antiviral properties.
Materials Science: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown promising antibacterial and antiviral activities
Mode of Action
It’s known that similar compounds interact with their targets leading to antibacterial and antiviral effects . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s known that similar compounds have shown to affect various biochemical pathways leading to antibacterial and antiviral activities . More research is needed to elucidate the exact pathways affected by this compound and their downstream effects.
Result of Action
Similar compounds have shown promising antibacterial and antiviral activities . The specific molecular and cellular effects of this compound’s action need further investigation.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually refluxed in ethanol or methanol to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Claisen-Schmidt condensation remains the primary synthetic route. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated chalcone derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one:
(1E,4E)-1-(4-methoxyphenyl)-5-(4-nitrophenyl)penta-1,4-dien-3-one: The presence of a nitrophenyl group introduces different electronic characteristics and potential biological activities.
Uniqueness
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one is unique due to its combination of methoxyphenyl groups and conjugated double bonds, which contribute to its high nonlinear optical properties and potential biological activities. Its specific structure allows for efficient intramolecular charge transfer, making it a valuable compound in both materials science and medicinal chemistry.
Properties
IUPAC Name |
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h3-14H,1-2H3/b9-3+,10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZVKDXPBWBUKY-LQIBPGRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347720 | |
Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37951-12-5, 2051-07-2 | |
Record name | Bis(4-methoxybenzylidene)acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Pentadien-3-one, 1,5-bis(4-methoxyphenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BIS(4-METHOXYBENZYLIDENE)ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1T5NW58W3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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